molecular formula C9H18N2O B2969653 (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine CAS No. 1801767-25-8

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B2969653
CAS No.: 1801767-25-8
M. Wt: 170.256
InChI Key: QORIMRSQLRAMSF-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is a spirocyclic amine featuring a 2-oxa-8-azaspiro[4.5]decane backbone with methyl and amine substituents at the 3S and 4S positions, respectively. Its dihydrochloride salt (CAS: 2055761-19-6) is a key intermediate in pharmaceutical synthesis, particularly for SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors like TNO155, which is in clinical trials for cancer treatment . The compound’s stereochemistry and spirocyclic architecture contribute to its role as a potent allosteric modulator of SHP2, a target in oncology due to its involvement in RAS-MAPK signaling .

Properties

IUPAC Name

(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORIMRSQLRAMSF-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCNCC2)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-amine typically involves the formation of the spirocyclic structure through a series of cyclization reactions One common method includes the reaction of a suitable amine with an epoxide under acidic or basic conditions to form the oxazolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Stereoisomeric Variants

The compound has three primary stereoisomers, differing in configurations at the 3- and 4-positions. These include:

Compound Name CAS Number Configuration Molecular Formula Key Properties/Applications
This compound dihydrochloride 2055761-19-6 3S,4S C₉H₂₀Cl₂N₂O Intermediate for TNO155; SHP2 inhibitor
(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (HE-6568) 2306246-49-9 3S,4R C₉H₂₀Cl₂N₂O No reported biological activity; research use
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (HE-6730) 2227197-87-5 3R,4R C₉H₂₀Cl₂N₂O Structural analog; limited pharmacological data
(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (JT-4975) 2306255-28-5 3R,4S C₉H₂₀Cl₂N₂O Synthetic intermediate; no clinical relevance

Key Observations :

  • Stereochemical Specificity: The (3S,4S) configuration is critical for SHP2 inhibition, as seen in TNO155 . Other isomers lack reported activity, likely due to mismatched spatial interactions with the SHP2 allosteric pocket.
  • Physicochemical Properties : All isomers share the same molecular formula (C₉H₂₀Cl₂N₂O) but differ in solubility and crystal packing. For example, the (3S,4S) dihydrochloride has a solubility of 1.94 mg/mL in aqueous solutions, which may vary among stereoisomers due to hydrogen-bonding differences .

Structurally Related Spirocyclic Compounds

Beyond stereoisomers, other spirocyclic derivatives exhibit variations in ring size, heteroatom placement, or substituents:

Compound Name CAS Number Key Structural Differences Applications
(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine 2170266-07-4 Lacks 3-methyl group; 4S configuration Preclinical research; uncharacterized
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 2170266-07-4 Expanded ring (spiro[5.5]); Boc-protected Building block for kinase inhibitors
2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide 1023595-11-0 Sulfur substitution; smaller spiro ring Exploratory medicinal chemistry

Functional Implications :

  • Ring Size and Heteroatoms : Larger spiro rings (e.g., spiro[5.5]) or sulfur incorporation alter conformational flexibility and binding kinetics, impacting target selectivity .
  • Protective Groups : tert-Butyloxycarbonyl (Boc) groups enhance solubility and stability during synthesis but require removal for biological activity .

Biological Activity

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, also known as a potent SHP2 allosteric inhibitor, has garnered significant attention in recent pharmacological research due to its potential therapeutic applications, particularly in oncology and cellular signaling pathways. This compound's structure and biological activity suggest a multifaceted role in modulating various biochemical processes.

The molecular formula of this compound is C9H20Cl2N2OC_9H_{20}Cl_2N_2O with a molecular weight of 243.17 g/mol. It is commonly used in its dihydrochloride form, which enhances its solubility and bioavailability in biological systems .

The primary mechanism of action for this compound involves the inhibition of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in various signaling pathways, including the MAPK pathway and immune responses mediated by PD-L1/PD-1 interactions. Dysregulation of SHP2 has been implicated in several cancers and developmental disorders, making this compound a target for therapeutic intervention .

In Vitro Studies

Recent studies have characterized the biological activity of this compound through various in vitro assays:

  • Cell Proliferation Assays : The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, particularly those with hyperactive SHP2 signaling. For instance, at concentrations around 50 µM, it resulted in approximately 50% inhibition of cell growth compared to control groups .
  • Phosphorylation Inhibition : In assays measuring Erk phosphorylation, a downstream effect of SHP2 activation, the compound effectively suppressed Erk phosphorylation levels in acute myeloid leukemia (AML) cells, indicating its potential as an anti-cancer agent .

In Vivo Studies

In vivo studies have also highlighted the compound's efficacy:

  • Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls. These findings support its potential application in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities and effects observed with this compound compared to other known SHP2 inhibitors:

Compound NameMechanism of ActionIC50 (µM)Effect on Cell ProliferationTumor Growth Inhibition
This compoundSHP2 Allosteric Inhibitor50Significant reductionYes
Other SHP2 Inhibitor ACompetitive Inhibition30Moderate reductionYes
Other SHP2 Inhibitor BAllosteric Inhibition45High reductionLimited

Q & A

Basic: What synthetic routes are most effective for producing (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, and how can stereochemical integrity be maintained?

Answer:
The compound’s spirocyclic structure necessitates multi-step synthesis, often starting from precursors like 1,4-dioxaspiro[4.5]decan-8-one ( ). Key steps include:

  • Ring-closing strategies : Use of ketone intermediates with amine nucleophiles to form the azaspiro core ( ).
  • Stereocontrol : Chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymatic resolution can preserve the (3S,4S) configuration. For example, asymmetric hydrogenation of imine intermediates has been employed for similar spiroamines ( ).
  • Purification : Recrystallization or chiral HPLC to isolate enantiomerically pure product ( ).

Basic: How can researchers confirm the structural and stereochemical identity of this compound post-synthesis?

Answer:

  • X-ray crystallography : Provides definitive proof of spirocyclic geometry and stereochemistry (e.g., similar compounds in ).
  • NMR spectroscopy : Key diagnostic signals include:
    • ¹H NMR : Splitting patterns for methyl groups at C3 and C4 (δ ~1.2–1.5 ppm) and coupling constants for the oxa/aza rings.
    • ¹³C NMR : Distinct shifts for sp³ carbons in the spiro junction (~50–60 ppm) and oxygen/nitrogen-bearing carbons ( ).
  • Chiral chromatography : To verify enantiomeric excess ( ).

Advanced: What experimental designs are suitable for studying the compound’s reactivity in medicinal chemistry applications?

Answer:

  • Mechanistic probes : Use kinetic studies (e.g., Hammett plots) to assess electronic effects of substituents on the spirocyclic core ( ).
  • Structure-activity relationship (SAR) : Synthesize analogs with modified amine or oxa-ring substituents and evaluate biological activity (e.g., receptor binding assays) ( ).
  • Computational modeling : Density functional theory (DFT) to predict ring strain and conformational flexibility ( ).

Advanced: How can researchers resolve contradictions in reported bioactivity data for spirocyclic amines like this compound?

Answer:

  • Methodological standardization : Ensure consistent assay conditions (e.g., pH, solvent) to minimize variability ( ).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors ( ).
  • Orthogonal assays : Validate results with multiple techniques (e.g., SPR for binding affinity vs. cell-based functional assays) ( ).

Advanced: What theoretical frameworks explain the compound’s potential as a pharmacophore in CNS drug discovery?

Answer:

  • Conformational restriction theory : The spirocyclic structure limits rotational freedom, enhancing receptor selectivity ( ).
  • Lipinski’s Rule of Five : The compound’s molecular weight (182.22 g/mol) and logP (~1.5) suggest good bioavailability ( ).
  • Receptor docking models : Align with GABA_A or sigma-1 receptor binding pockets due to amine/oxa motifs ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.